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Abstract
N1-Aminopseudouridine, more commonly known and referred to herein as N1-

Methylpseudouridine (m1ψ), is a modified nucleoside that has become a cornerstone in the

development of mRNA-based therapeutics and vaccines. Its strategic incorporation into

messenger RNA (mRNA) transcripts significantly enhances their translational efficacy while

concurrently mitigating the innate immune response that typically hinders the therapeutic

application of unmodified mRNA. This technical guide provides a comprehensive overview of

the structure, chemical characteristics, and biological significance of N1-Methylpseudouridine.

It details experimental protocols for its synthesis and analysis and elucidates its mechanism of

action in modulating innate immune signaling pathways. All quantitative data are presented in

structured tables for clarity, and key biological and experimental workflows are visualized using

Graphviz diagrams.

Introduction
The therapeutic potential of messenger RNA (mRNA) has long been recognized, but its clinical

application has been hampered by its inherent instability and immunogenicity. The introduction

of modified nucleosides, particularly N1-Methylpseudouridine, has been a transformative
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advancement, enabling the development of highly effective and safe mRNA vaccines and

therapies, most notably demonstrated in the rapid response to the COVID-19 pandemic.[1]

N1-Methylpseudouridine is a methylated derivative of pseudouridine, which itself is an isomer

of uridine.[2] The key structural difference lies in the glycosidic bond, which is a C-C bond in

pseudouridine and its derivatives, as opposed to the N-C bond in uridine. This seemingly subtle

alteration has profound effects on the molecule's properties and its interaction with the cellular

machinery.

Structure and Chemical Characteristics
The fundamental structure of N1-Methylpseudouridine consists of a pyrimidine base (1-

methyluracil) linked to a ribose sugar.

Chemical Structure
IUPAC Name: 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-

methylpyrimidine-2,4-dione

Molecular Formula: C₁₀H₁₄N₂O₆[3]

Molecular Weight: 258.23 g/mol [3]

CAS Number: 13860-38-3

Physicochemical Properties
A summary of the key physicochemical properties of N1-Methylpseudouridine is presented in

Table 1.
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Property Value Reference

Molecular Formula C₁₀H₁₄N₂O₆ [3]

Molecular Weight 258.23 g/mol [3]

CAS Number 13860-38-3

XLogP3-AA -2.6 [3]

Hydrogen Bond Donor Count 4

Hydrogen Bond Acceptor

Count
6

Rotatable Bond Count 3

UV Absorbance Maxima 211, 271 nm

Solubility
DMF: 3 mg/ml, DMSO: 10

mg/ml, PBS (pH 7.2): 5 mg/ml

Table 1: Physicochemical Properties of N1-Methylpseudouridine

Thermodynamic Stability
The incorporation of N1-Methylpseudouridine into RNA duplexes has been shown to enhance

their thermodynamic stability compared to duplexes containing uridine. This increased stability

is attributed to improved base stacking interactions.[4][5][6][7][8] The methyl group at the N1

position contributes to a more rigid conformation and enhances stacking energy, which is a

critical factor in the overall stability of the RNA molecule.[8] Studies have shown that the

stabilizing effect is context-dependent, varying with the neighboring base pairs.[4][5][6][7]

Biological Significance and Mechanism of Action
The primary biological significance of N1-Methylpseudouridine lies in its ability to enable mRNA

to evade the innate immune system, thereby reducing its immunogenicity and increasing

protein translation.

Evasion of Innate Immune Recognition
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Unmodified single-stranded RNA (ssRNA) can be recognized as a pathogen-associated

molecular pattern (PAMP) by endosomal Toll-like receptors (TLRs), specifically TLR3, TLR7,

and TLR8.[9][10] This recognition triggers a signaling cascade that leads to the production of

type I interferons and pro-inflammatory cytokines, which can suppress translation and lead to

the degradation of the mRNA.

N1-Methylpseudouridine modification sterically hinders the interaction between the mRNA and

these TLRs. The presence of the methyl group at the N1 position of the pseudouridine base

alters the conformation of the sugar-phosphate backbone and the presentation of the

nucleobase, preventing effective binding to the TLRs. This evasion of immune recognition is a

key factor in the reduced immunogenicity of m1ψ-modified mRNA.

Toll-like Receptor (TLR) Signaling Pathways
The evasion of TLRs 3, 7, and 8 by N1-Methylpseudouridine-modified mRNA is critical for its

therapeutic efficacy. The following diagrams illustrate the canonical signaling pathways of these

receptors, which are effectively bypassed by m1ψ-modified mRNA.
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Caption: TLR3 Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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